![molecular formula C80H168Si3 B14280543 [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) CAS No. 128270-39-3](/img/structure/B14280543.png)
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) is a complex organosilicon compound characterized by its unique structure, which includes multiple octyl and trioctylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) typically involves the reaction of dioctylsilane with octane-8,1-diyl groups under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the compound to achieve the desired quality for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds. These products can have various applications depending on their specific chemical properties.
Applications De Recherche Scientifique
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: It can be used in the development of biomaterials and as a component in drug delivery systems.
Medicine: The compound’s unique properties make it suitable for use in medical devices and diagnostic tools.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent chemical stability and adhesion properties.
Mécanisme D'action
The mechanism of action of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) involves its interaction with various molecular targets and pathways. The compound’s silane groups can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can influence the compound’s behavior in different environments and its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) can be compared with other similar compounds, such as:
1,8-Bis(triethoxysilyl)octane: Known for its use in coatings and adhesives, this compound has similar silane groups but differs in its overall structure and properties.
Silane, dioctylbis[8-(trioctylsilyl)octyl]-: This compound shares structural similarities but may have different applications and reactivity.
The uniqueness of [(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane) lies in its specific arrangement of octyl and trioctylsilane groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
128270-39-3 |
|---|---|
Formule moléculaire |
C80H168Si3 |
Poids moléculaire |
1214.4 g/mol |
Nom IUPAC |
dioctyl-bis(8-trioctylsilyloctyl)silane |
InChI |
InChI=1S/C80H168Si3/c1-9-17-25-33-45-57-69-81(70-58-46-34-26-18-10-2,71-59-47-35-27-19-11-3)77-65-53-41-43-55-67-79-83(75-63-51-39-31-23-15-7,76-64-52-40-32-24-16-8)80-68-56-44-42-54-66-78-82(72-60-48-36-28-20-12-4,73-61-49-37-29-21-13-5)74-62-50-38-30-22-14-6/h9-80H2,1-8H3 |
Clé InChI |
AVYJBNUSBVRBBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
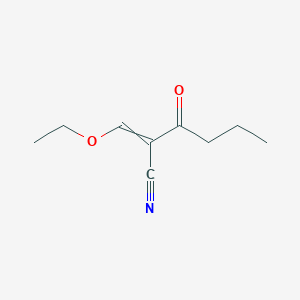
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
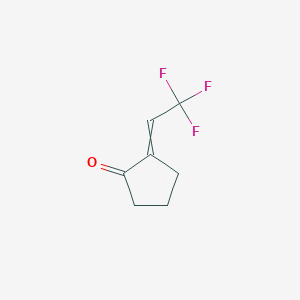
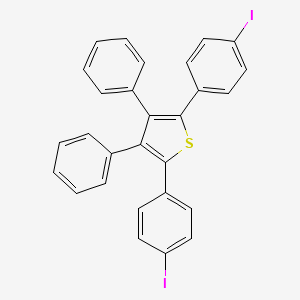
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
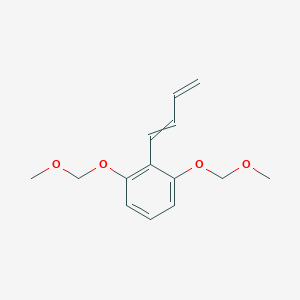
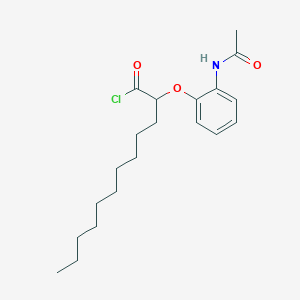

![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
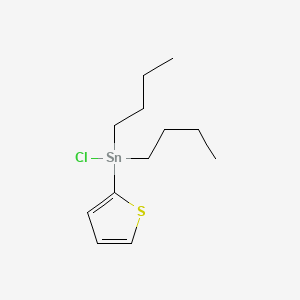
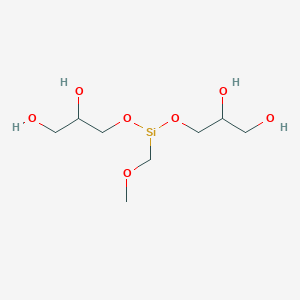
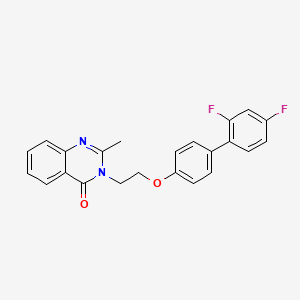
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
